2,3'-Biquinoline, 6,6'-dimethyl-

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

2,3'-Biquinoline, 6,6'-dimethyl- (CAS 17999-90-5), also known as 6-methyl-2-(6-methylquinolin-3-yl)quinoline, is a symmetric, methyl-substituted derivative of the 2,3'-biquinoline heteroaromatic scaffold. It is a member of the broader class of biquinolines, which are composed of two fused quinoline ring systems linked by a single C-C bond.

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
CAS No. 17999-90-5
Cat. No. B11644116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3'-Biquinoline, 6,6'-dimethyl-
CAS17999-90-5
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C4C=CC(=CC4=C3)C
InChIInChI=1S/C20H16N2/c1-13-4-7-19-15(9-13)5-8-20(22-19)17-11-16-10-14(2)3-6-18(16)21-12-17/h3-12H,1-2H3
InChIKeyRELPAADHYVFUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3'-Biquinoline, 6,6'-dimethyl- (CAS 17999-90-5) Procurement Guide: Core Properties and Class Overview


2,3'-Biquinoline, 6,6'-dimethyl- (CAS 17999-90-5), also known as 6-methyl-2-(6-methylquinolin-3-yl)quinoline, is a symmetric, methyl-substituted derivative of the 2,3'-biquinoline heteroaromatic scaffold. It is a member of the broader class of biquinolines, which are composed of two fused quinoline ring systems linked by a single C-C bond [1]. This specific compound features methyl groups at the 6 and 6' positions of the two quinoline moieties, imparting distinct physicochemical properties, including a molecular weight of 284.35 g/mol and a high predicted logP of 4.8, which indicates pronounced lipophilicity [2][3]. Its utility in research is rooted in its well-defined structural and electronic features, making it a valuable tool for studying structure-activity relationships (SAR) and as a synthetic building block.

1
SAR probe for methylated biquinoline scaffold Supports structure-activity studies on electronic and steric effects
2
Lipophilic heteroaromatic building block Reported high calculated logP; may support membrane permeability research
3
Monoamine oxidase selectivity research Assay context reported for MAO-B over MAO-A enzyme inhibition

The Pitfalls of Analog Substitution: Why 6,6'-Dimethyl-2,3'-biquinoline is Not Interchangeable


Substituting 2,3'-Biquinoline, 6,6'-dimethyl- with a closely related analog, such as unsubstituted 2,3'-biquinoline or the 2,2'-biquinoline isomer, introduces significant and unpredictable changes in both biological activity and chemical reactivity. The precise placement of the methyl groups is a critical determinant of molecular recognition, as it alters electronic distribution and steric bulk, which directly impacts binding affinity and selectivity for biological targets like monoamine oxidases (MAOs) [1]. Furthermore, the 2,3'-biquinoline framework itself exhibits regioselective reactivity that is distinct from other linkage isomers (e.g., 2,2'-biquinoline), leading to different reaction outcomes and product distributions in synthetic applications [2]. Therefore, using an unqualified analog without rigorous validation can compromise experimental reproducibility, lead to erroneous structure-activity relationship (SAR) conclusions, and fail in applications requiring the specific physicochemical and biological profile of this compound.

2,3'-Biquinoline, 6,6'-dimethyl-
Analog: Unsubstituted 2,3'-biquinoline or 2,2'-biquinoline isomer may shift enzyme selectivity and reaction regioselectivity; binding affinity context may not transfer.
Methyl group placement
Risk: Positional isomer or des-methyl analog can alter steric bulk and electronic distribution; structure-activity conclusions may differ.
Regioselective synthetic handle
Risk: Unqualified biquinoline may produce different halogenation product distributions; synthetic reproducibility may require review.

Quantitative Evidence for 6,6'-Dimethyl-2,3'-biquinoline Differentiation: A Data-Driven Guide


MAO-B vs. MAO-A Selectivity: A Quantitative Comparison

2,3'-Biquinoline, 6,6'-dimethyl- exhibits a distinct and quantifiable selectivity profile for the monoamine oxidase B (MAO-B) isoform over MAO-A. In standardized in vitro enzyme assays using human recombinant MAO enzymes expressed in supersomes and kynuramine as a substrate, this compound showed an IC50 of 560 nM for MAO-B [1]. This is a 7.5-fold increase in potency compared to its inhibition of MAO-A, which had an IC50 of 4,200 nM under identical assay conditions [1]. This contrasts with the non-methylated 2,3'-biquinoline scaffold, where one derivative showed an IC50 of 17,000 nM for MAO-B [2], indicating the 6,6'-dimethyl substitution significantly enhances potency and selectivity for MAO-B.

MAO-B Selectivity
Head-to-head
MAO-B IC50 560 nM vs MAO-A IC50 4,200 nM. 7.5-fold selectivity; ~30-fold more potent than unmethylated core (MAO-B IC50 17,000 nM).
Reported isoform-selectivity context for MAO-B pathway studies.
Human recombinant MAO; kynuramine substrate.
Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Comparative NMR Spectroscopic Fingerprint: Distinctive Chemical Shift Patterns

The 1H and 13C NMR spectra of 2,3'-Biquinoline, 6,6'-dimethyl- have been fully assigned and compared to those of 2,2'-biquinoline and unsubstituted 2,3'-biquinoline [1]. The study quantifies characteristic deshielding effects (Δδ) in the 1H NMR spectrum due to the diamagnetic anisotropy of the neighboring aromatic ring and the electrostatic field effect of the nitrogen lone pair. The presence of the 6,6'-dimethyl groups leads to a unique, reproducible pattern of chemical shifts, enabling unambiguous identification and differentiation from other biquinoline isomers and derivatives. The paper proposes characteristic chemical shift differences (ΔH and ΔC) between corresponding nuclei on different rings as a robust assignment aid for unsymmetric biheteroaryls like this compound [1].

NMR Fingerprint
Head-to-head
Full 1H and 13C assignment with characteristic Δδ shift differences vs. 2,2'-biquinoline and unsubstituted 2,3'-biquinoline.
Supports analytical reference-standard workflow for identity confirmation.
360 MHz 1H, 15 MHz 13C; CDCl3 or DMSO-d6.
Analytical Chemistry NMR Spectroscopy Structural Confirmation

Regioselectivity in Halogenation Reactions: A Defined Synthetic Handle

Investigations into the halogenation of 2,3'-biquinoline derivatives have established that the substitution pattern on the biquinoline core, including methyl groups, strongly influences the regioselectivity of electrophilic aromatic substitution [1]. For the 2,3'-biquinoline system, bromination in strongly acidic media occurs preferentially on the 2-quinoline fragment, while in weak acid, it occurs on the 3-quinoline fragment [1]. This contrasts with the behavior of the 2,2'-biquinoline isomer. While this specific study does not provide data for the 6,6'-dimethyl derivative, it provides a class-level inference that the presence of electron-donating methyl groups at the 6 and 6' positions will further modulate this inherent regioselectivity, providing a predictable and tunable site for further functionalization.

Halogenation Regioselectivity
Class-level inference
2,3'-Biquinoline core shows predictable bromination site switching based on acid strength; methyl groups expected to modulate preference.
Context-dependent synthetic handle; data to verify for the 6,6'-dimethyl derivative.
Class-level rule from 2,3'-biquinoline study.
Synthetic Chemistry Halogenation Regioselectivity

Physicochemical Profile: High Lipophilicity Compared to Unsubstituted Core

The addition of two methyl groups to the 2,3'-biquinoline scaffold significantly alters its physicochemical profile, which is a critical consideration in drug discovery and agrochemical research. The 6,6'-dimethyl-2,3'-biquinoline has a calculated XLogP3 of 4.8 [1], whereas the unsubstituted 2,3'-biquinoline has a lower predicted logP . This increase in lipophilicity directly impacts membrane permeability and solubility. The compound also has a molecular weight of 284.35 g/mol [1] and a predicted boiling point of 476.1±40.0 °C [2], distinguishing it from less substituted analogs.

Lipophilicity Shift
Cross-study comparable
Calculated XLogP3 4.8 vs. lower logP for unsubstituted 2,3'-biquinoline.
Supports membrane-permeability and ADMET-property research context.
Predicted value; experimental logP to confirm.
ADMET Drug Design Physicochemical Properties

Procurement-Linked Applications: Where 6,6'-Dimethyl-2,3'-biquinoline Provides Definitive Value


Selective MAO-B Inhibitor Development and Neuropharmacology Research

This compound is a valuable tool for neuroscience research programs focused on monoamine oxidase B (MAO-B). Its quantified selectivity profile (7.5-fold for MAO-B over MAO-A) [1] makes it an appropriate starting point for structure-activity relationship (SAR) studies aimed at developing selective MAO-B inhibitors for potential applications in Parkinson's disease and other neurodegenerative disorders, where selective modulation of dopamine metabolism is a key therapeutic hypothesis.

Analytical Chemistry and QC Reference Standard

The fully assigned and published 1H and 13C NMR spectra provide an unambiguous, quantitative spectroscopic fingerprint [2]. This makes the compound an essential reference standard for analytical chemists in quality control (QC) laboratories, enabling the positive identification and purity assessment of this specific derivative in complex reaction mixtures or when characterizing new synthetic batches of related biquinoline-based materials.

Rational Design of Functionalized Biquinoline Derivatives

In synthetic and medicinal chemistry, the established class-level regioselectivity of the 2,3'-biquinoline core, further modulated by the 6,6'-dimethyl substitution, provides a predictable and tunable synthetic handle [3]. Procurement is justified for projects aiming to create novel, more complex biquinoline derivatives via regioselective halogenation or other electrophilic aromatic substitution reactions, a common strategy for building diverse compound libraries.

SAR Studies for Optimizing Physicochemical and ADMET Properties

The significant increase in lipophilicity (calculated XLogP3 = 4.8) conferred by the 6,6'-dimethyl groups [4] makes this compound a critical probe in structure-activity relationship (SAR) studies. Medicinal chemists can use it to systematically evaluate how methyl substitution affects key drug-like properties such as membrane permeability, metabolic stability, and plasma protein binding compared to the less lipophilic, unsubstituted 2,3'-biquinoline core.

Application
Selection Property
Validation Focus
MAO-B pathway research
Reported isoform selectivity context
MAO-B vs MAO-A assay confirmation
Analytical reference standard
Published NMR spectroscopic fingerprint
Identity and purity by NMR
Synthetic building block
Predictable class-level regioselectivity
Halogenation site verification
ADMET SAR probe
High calculated lipophilicity (XLogP3 4.8)
Membrane permeability and solubility comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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